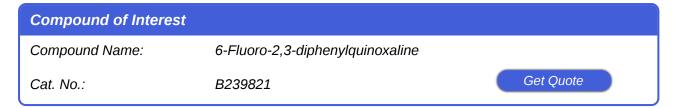


In-Depth Technical Guide: 6-Fluoro-2,3-diphenylquinoxaline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Fluoro-2,3-diphenylquinoxaline**, a fluorinated derivative of the well-studied 2,3-diphenylquinoxaline core structure. This document details its chemical identity, synthesis, and known suppliers, and summarizes the broader biological and physical properties of the diphenylquinoxaline class, which are relevant for understanding the potential applications of this specific analog in research and drug development.

Chemical Identity and Properties

While a specific CAS number for **6-Fluoro-2,3-diphenylquinoxaline** is not readily found in major chemical databases, it is available from specialized chemical suppliers.

Table 1: Chemical and Physical Properties



Property	Value	Source
Molecular Formula	C20H13FN2	MuseChem[1]
Molecular Weight	300.336 g/mol	MuseChem[1]
Purity	≥95%	MuseChem[1]
Appearance	Not specified (typically white to light yellow crystalline powder for related compounds)	General knowledge

Synthesis and Suppliers

The synthesis of **6-Fluoro-2,3-diphenylquinoxaline** follows the general and well-established method for producing 2,3-disubstituted quinoxalines: the condensation reaction of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. In this case, 4-fluoro-1,2-phenylenediamine is reacted with benzil.

Experimental Protocol: General Synthesis of 2,3-Diphenylquinoxalines

The following is a general procedure adapted from literature for the synthesis of 2,3-diphenylquinoxaline derivatives.[2] Researchers should optimize the conditions for the specific synthesis of the 6-fluoro analog.

Materials:

- 4-Fluoro-1,2-phenylenediamine
- Benzil
- Ethanol or rectified spirit
- Glacial acetic acid (optional, as catalyst and solvent)

Procedure:

Dissolve benzil in warm ethanol or rectified spirit.



- In a separate flask, dissolve 4-fluoro-1,2-phenylenediamine in the same solvent.
- Add the 4-fluoro-1,2-phenylenediamine solution to the benzil solution.
- The mixture can be stirred at room temperature or refluxed for a period ranging from 30 minutes to several hours to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled. Water may be added to induce precipitation
 of the product.
- The crude product is collected by filtration.
- Recrystallization from a suitable solvent, such as ethanol, is performed to purify the final compound.

Suppliers

6-Fluoro-2,3-diphenylquinoxaline:

MuseChem: Catalog Number M125984[1]

Starting Material (4-Fluoro-1,2-phenylenediamine):

This precursor is readily available from several major chemical suppliers, including:

- Sigma-Aldrich
- TCI America
- Ossila

Biological and Therapeutic Potential (Based on the Quinoxaline Core)

Quinoxaline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities. The introduction of a fluorine atom, an electron-withdrawing group, at the 6-position of the 2,3-diphenylquinoxaline scaffold is



expected to modulate its electronic properties, potentially enhancing its biological activity and pharmacokinetic profile.

Studies on various 2,3-diphenylquinoxaline derivatives have revealed their potential as:

- Anticancer Agents: Many quinoxaline derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Research suggests that compounds with electronwithdrawing groups at the 6-position can be potent tubulin inhibitors.
- Antimicrobial Agents: The quinoxaline scaffold is a core component of several antimicrobial compounds. Derivatives have shown activity against a range of bacteria and fungi.
- Antiviral Agents: Certain quinoxaline derivatives have demonstrated inhibitory activity against various viruses.
- Antiprotozoal Agents: Research has shown that some quinoxaline derivatives are active against parasites like Leishmania and Trypanosoma cruzi.

While specific quantitative data (e.g., IC₅₀ values) for **6-Fluoro-2,3-diphenylquinoxaline** is not yet widely published, the extensive research on analogous compounds suggests it is a promising candidate for further biological evaluation.

Applications in Materials Science

The 2,3-diphenylquinoxaline core is also of great interest in materials science due to its photophysical properties. These compounds often exhibit significant fluorescence and are thermally stable, making them suitable for applications in:

- Organic Light-Emitting Diodes (OLEDs): Their electronic properties make them valuable as components in OLED technology.
- Fluorescent Probes: Their fluorescent nature allows for their use in biological imaging and sensing applications.

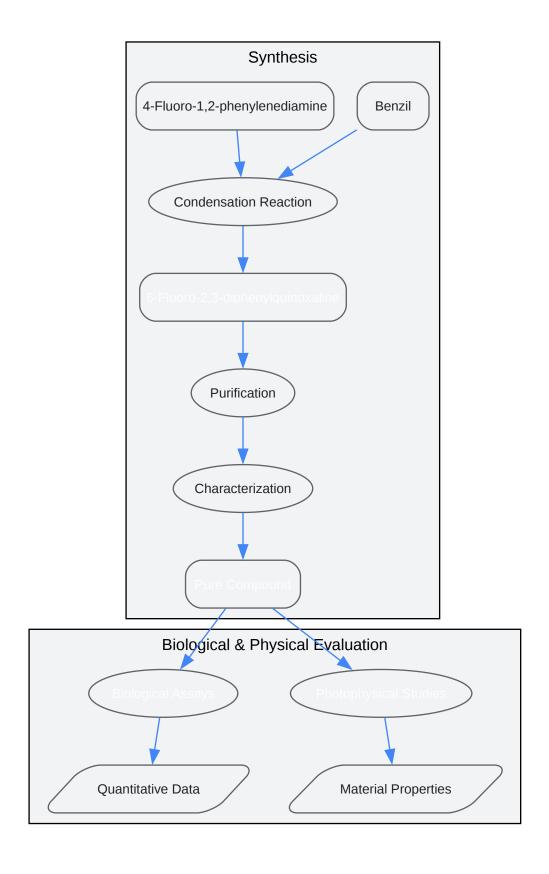
The fluorine substituent in **6-Fluoro-2,3-diphenylquinoxaline** can be expected to influence the HOMO/LUMO energy levels, potentially tuning its photophysical properties for specific applications.



Logical Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the synthesis and evaluation of **6-Fluoro-2,3-diphenylquinoxaline** and a representative signaling pathway where quinoxaline derivatives have been implicated.

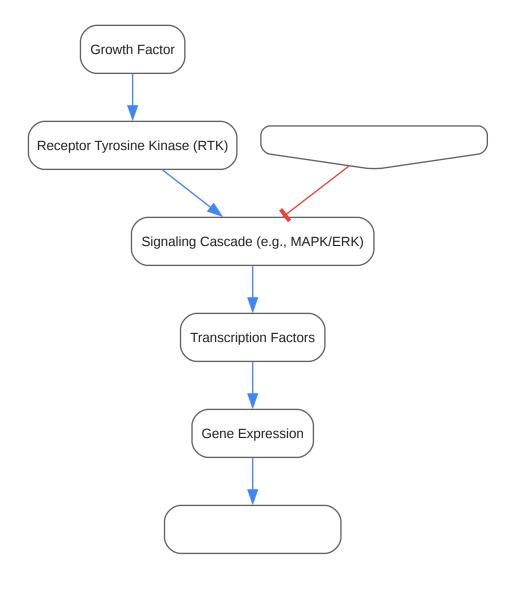




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Caption: General workflow for the synthesis and evaluation of **6-Fluoro-2,3-diphenylquinoxaline**.



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Caption: Hypothetical inhibition of a pro-survival signaling pathway by a quinoxaline derivative.

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